molecular formula C10H14N4O5 B1337364 His-Asp CAS No. 41658-60-0

His-Asp

Katalognummer B1337364
CAS-Nummer: 41658-60-0
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: MDCTVRUPVLZSPG-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

“His-Asp” refers to a phosphorelay signal transduction system that has been identified in most organisms, including bacteria, yeasts, fungi, and plants . This system is important in adaptation to stress, control of cell growth, and induction of development in response to environmental changes .


Synthesis Analysis

The His-Asp phosphorelay system is perceived by membrane-localized histidine kinases . The signal is transduced to transcription factors of the type-B response regulator family localized in the nucleus by a multi-step histidine-aspartate phosphorelay network employing histidine phosphotransmitters as shuttle proteins across the nuclear envelope .


Molecular Structure Analysis

The molecular structure of His-Asp involves a series of signal transduction proteins that alternately possess a site of histidine or aspartate phosphorylation, or both .


Chemical Reactions Analysis

In bacteria, various amino acid residues within a protein, including serine, threonine, tyrosine, histidine, and aspartate, can be modified with a phosphate group . Histidine and aspartate phosphorylations frequently occur also in proteins that are not part of the two-component systems .


Physical And Chemical Properties Analysis

Phosphorylation of amino acid residues on proteins is an important and common post-translational modification in both eukaryotes and prokaryotes . This type of post-translational modification is highly dynamic, changes protein function in the due course of the cell cycle, and plays critical roles in signal transduction .

Wissenschaftliche Forschungsanwendungen

DNA Synthesis and Synthetic Biology

Histidine and aspartic acid, particularly L-aspartic acid (L-Asp) and L-histidine (L-His), are pivotal in the polymerase-catalyzed synthesis of DNA. Their role as mimics of the pyrophosphate moiety in deoxyadenosine triphosphate has been recognized. This property is particularly significant in the diversification of nucleic acid metabolism, a key area in synthetic biology (Adelfinskaya et al., 2007).

Signal Transduction in Plants

Histidine-to-aspartate (His-Asp) phosphorelay is fundamental in plant signal transduction, particularly in the context of environmental stimuli and hormone response. In Arabidopsis thaliana, for example, the His-kinase AHK4 has been identified as a sensor for cytokinins, which are crucial for cell division and differentiation (Yamada et al., 2001).

Enzyme Catalysis

The His-Asp pair is essential in several enzymatic reactions. For instance, in serine proteases, these residues play critical roles in the catalytic mechanism. They contribute to the formation of a catalytic triad and influence the pH-dependent functionality of enzymes (Hunkapiller et al., 1973).

DNA Repair

In the context of DNA repair, the His-Asp pair in enzymes like human apurinic endonuclease 1 (Ape1) is critical. Ape1 cleaves DNA at abasic sites using divalent cations and an active-site His-Asp pair. This pair plays a role in stabilizing the transition state necessary for phospho-transfer, rather than functioning as a general base catalyst or a metal ligand (Lowry et al., 2003).

Hormone Activity

Histidine and aspartic acid are also involved in hormone activity. In the case of glucagon, Asp9 and His1 operate conjointly in the activation mechanism post-receptor binding. The structural features of histidine contribute significantly to receptor binding affinity and the transduction process (Unson et al., 1993).

Zukünftige Richtungen

The His-Asp phosphorelay system is likely to be ubiquitous and to take place in proteins of various functions . Future research could focus on further understanding the roles of this system in different organisms and its potential applications in areas such as drug development .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCTVRUPVLZSPG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

His-Asp

CAS RN

41658-60-0
Record name Histidylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,900
Citations
T Mizuno - The journal of biochemistry, 1998 - academic.oup.com
… This suggests that His-Asp phosphotransfer mechanisms may … His-Asp phosphotransfer signaling mechanism will be given. Finally, intriguing instances of analogous multi-step His-Asp …
Number of citations: 281 academic.oup.com
ÖD Ekici, M Paetzel, RE Dalbey - Protein Science, 2008 - Wiley Online Library
… proteases that utilize the Ser/His/Asp triad are chymotrypsin and trypsin. They share the same protein fold and have their catalytic residues in the order of His/Asp/Ser from the N to C …
Number of citations: 329 onlinelibrary.wiley.com
AC Wallace, RA Laskowski, JM Thornton - Protein Science, 1996 - Wiley Online Library
… As an example, we describe a template derived for the Ser-His-Asp catalytic triad found in … between catalytic and noncatalytic Ser-His-Asp associations. When applied to nonproteolytic …
Number of citations: 342 onlinelibrary.wiley.com
A Imamura, N Hanaki, A Nakamura… - Plant and Cell …, 1999 - academic.oup.com
… uncovered lineups of His-Asp phosphorelay signal … His-Asp phosphotransfer signal transduction mechanism is at a very early stage. To gain further insight into the presumed His-Asp …
Number of citations: 320 academic.oup.com
A Francez‐Charlot, B Laugel… - Molecular …, 2003 - Wiley Online Library
… In the present study, we report that the RcsCDB His-Asp phosphorelay system regulates the flhDC master operon. This regulation is negative and requires an RcsAB box downstream of …
Number of citations: 339 onlinelibrary.wiley.com
M Wang, Y Lv, X Liu, W Qi, R Su… - ACS Applied Materials & …, 2016 - ACS Publications
… In this study, an artificial hydrolase was developed by combining the catalytic Ser/His/Asp triad with … p-NPA was used as the molecular template to arrange the catalytic Ser/His/Asp triad …
Number of citations: 71 pubs.acs.org
T Suzuki, A Imamura, C Ueguchi… - Plant and cell …, 1998 - academic.oup.com
… the Escherichia coli and yeast His-Asp phosphorelay systems. It … vitro with ARRs through the His-Asp phosphotransfer reaction. It … stimuli through the multistep His-Asp phosphorelay in …
Number of citations: 204 academic.oup.com
K Hamada, M Kato, T Shimizu, K Ihara… - Genes to …, 2005 - Wiley Online Library
… to now as the multistep histidine-aspartate (His-Asp) phosphorelay. Findings of new protein … To date, five protein phosphatases have been characterized in the His-Asp phosphorelay. …
Number of citations: 34 onlinelibrary.wiley.com
MS Cosgrove, S Gover, CE Naylor… - Biochemistry, 2000 - ACS Publications
… The function of the aspartate in various His-Asp catalytic … A similar role was indicated for Asp-121 of the His-Asp catalytic … This result suggests that the aspartate in the His-Asp catalytic …
Number of citations: 65 pubs.acs.org
T Kiba, T Naitou, N Koizumi, T Yamashino… - Plant and Cell …, 2005 - academic.oup.com
… -mediated His→Asp phosphorelay … His→Asp phosphorelay may not be the sole signaling pathway that primarily propagates the cytokinin signal, and there may be alternative His→Asp …
Number of citations: 202 academic.oup.com

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